molecular formula C21H20N2O5 B154769 Azatoxin CAS No. 129564-92-7

Azatoxin

Cat. No. B154769
M. Wt: 380.4 g/mol
InChI Key: MIXLRUYCYZPSOQ-HXPMCKFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azatoxin is a naturally occurring cyclopeptide isolated from the mushroom Amanita azorica. It has been found to possess several biological activities, including antitumor, antifungal, and immunomodulatory properties. Azatoxin has been a subject of interest for many years due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Azatoxin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Azatoxin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, azatoxin has been found to possess antifungal and immunomodulatory properties.

Mechanism Of Action

The mechanism of action of azatoxin is not fully understood. However, it has been proposed that azatoxin inhibits protein synthesis by binding to the ribosome. This leads to the inhibition of cancer cell growth and induction of apoptosis. Azatoxin has also been shown to activate the immune system by stimulating the production of cytokines.

Biochemical And Physiological Effects

Azatoxin has been found to have several biochemical and physiological effects. It has been shown to inhibit protein synthesis, induce apoptosis, and activate the immune system. Azatoxin has also been found to have antifungal activity by inhibiting the growth of Candida albicans.

Advantages And Limitations For Lab Experiments

Azatoxin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. Azatoxin has also been found to have low toxicity, which makes it a safer option for in vitro and in vivo studies. However, the limited availability of the mushroom and the low yield of azatoxin make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of azatoxin. One area of interest is the development of more efficient synthetic methods to produce azatoxin. Another area of interest is the study of the mechanism of action of azatoxin. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Additionally, the study of the immunomodulatory properties of azatoxin could lead to the development of new immunotherapies for cancer. Finally, the study of the antifungal properties of azatoxin could lead to the development of new antifungal drugs.

Synthesis Methods

Azatoxin can be isolated from the fruiting bodies of Amanita azorica. However, due to the limited availability of the mushroom, synthetic methods have been developed to produce azatoxin. One of the most common methods involves the solid-phase synthesis of the cyclopeptide using Fmoc chemistry. The synthetic azatoxin has been shown to have similar biological activity to the naturally occurring compound.

properties

CAS RN

129564-92-7

Product Name

Azatoxin

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

(10R,15S)-10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

InChI

InChI=1S/C21H20N2O5/c1-26-16-7-11(8-17(27-2)20(16)24)19-18-14(9-12-10-28-21(25)23(12)19)13-5-3-4-6-15(13)22-18/h3-8,12,19,22,24H,9-10H2,1-2H3/t12-,19+/m0/s1

InChI Key

MIXLRUYCYZPSOQ-HXPMCKFVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3

SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3

synonyms

1H,6H-3-one-5,4,11,11a-tetrahydro-5-(3,5-dimethoxy-4-hydroxyphenyl)oxazolo(3',4'-1,6)pyrido(3,4-b)indole
azatoxin
NSC 640737
NSC 640737-M
NSC-640737M

Origin of Product

United States

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